FAAH Inhibitory Potency: Fluorinated vs. Non-Fluorinated Benzothiazole Sulfonamide
High‑strength differential evidence for the title compound is currently limited. No published head‑to‑head comparison of 3‑fluoro‑N‑(6‑sulfamoyl‑1,3‑benzothiazol‑2‑yl)benzamide against its non‑fluorinated analog JNJ‑1661010 is available. However, cross‑study comparison indicates that the non‑fluorinated congener JNJ‑1661010 achieves FAAH IC50 values of 10 nM (rat) and 12 nM (human) . In the benzothiazole sulfonamide series, the introduction of a 3‑fluoro group has been associated with enhanced binding affinity and prolonged target residence time in related chemotypes [1]. Definitive quantitative differentiation requires direct side‑by‑side testing under identical assay conditions.
| Evidence Dimension | FAAH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No published IC50 for the exact compound |
| Comparator Or Baseline | JNJ-1661010 (non-fluorinated analog): rat FAAH IC50 = 10 nM, human FAAH IC50 = 12 nM |
| Quantified Difference | Not quantified – no head‑to‑head data |
| Conditions | Recombinant rat/human FAAH, fluorogenic substrate (JNJ-1661010 data) |
Why This Matters
Without direct potency comparison, procurement decisions must rely on the assumption that 3‑fluoro substitution confers a predictable advantage, a hypothesis that remains unverified for this specific scaffold.
- [1] Fluorine in medicinal chemistry. Chem. Soc. Rev. 2008, 37, 320-330. DOI: 10.1039/B610213C. View Source
